The Therapeutic Potential of Eleclazine Hydrochloride: A Technical Guide
The Therapeutic Potential of Eleclazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). Pathological enhancement of INaL is a key contributor to arrhythmias and contractile dysfunction in various cardiovascular diseases, including long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and heart failure. By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate the deleterious effects of INaL without significantly affecting normal cardiac conduction. This technical guide provides an in-depth overview of the therapeutic potential of Eleclazine hydrochloride, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction
The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under physiological conditions, INaL is small; however, in pathological states such as genetic mutations (e.g., LQT3), ischemia, and heart failure, INaL can be significantly enhanced. This augmented INaL leads to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular sodium and calcium overload, creating a substrate for cardiac arrhythmias and impaired cardiac function.
Eleclazine hydrochloride is a novel compound designed to selectively inhibit this pathological late sodium current. Its high selectivity for INaL over INaP is a key attribute, suggesting a favorable safety profile with a lower risk of proarrhythmic effects associated with non-selective sodium channel blockers.
Mechanism of Action
Eleclazine hydrochloride is a potent inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] In pathological conditions where INaL is enhanced, Eleclazine normalizes the action potential duration and reduces the incidence of arrhythmias.[3][4] The primary mechanism of action involves the selective binding to the Nav1.5 channel, preferentially inhibiting the sustained current component without significantly affecting the peak current responsible for normal cardiac conduction.[4]
Signaling Pathway of INaL-Mediated Cardiac Dysfunction and Therapeutic Intervention by Eleclazine
The diagram below illustrates the signaling cascade initiated by an enhanced late sodium current and the point of intervention for Eleclazine.
Quantitative Data Summary
The following tables summarize the key quantitative data for Eleclazine hydrochloride from various preclinical studies.
Table 1: In Vitro Inhibitory Potency of Eleclazine
| Target | Preparation | Condition | IC50 | Reference |
| Late INa | Rabbit ventricular myocytes | ATX-II enhanced | 0.7 µM | [4] |
| Late INa | hiPSC-derived cardiomyocytes | - | 2.5 µM | [1] |
| Peak INa | Rabbit ventricular myocytes | - | > 30 µM | [4] |
| IKr | Rabbit ventricular myocytes | - | ~14.2 µM | [1][5] |
Table 2: Electrophysiological Effects of Eleclazine in Preclinical Models
| Model | Parameter | Effect | Concentration/Dose | Reference |
| Rabbit Isolated Heart | ATX-II induced APD prolongation | Shortened | 0.3-3 µM | [4] |
| Rabbit Isolated Heart | ATX-II induced ventricular tachycardia | Suppressed | IC50 ~0.6 µM | [4] |
| Porcine Model | Epinephrine-induced APBs | Reduced >3-fold | 0.9 mg/kg | [3] |
| Porcine Model | Epinephrine/ACh-induced AF | Suppressed | 0.9 mg/kg | [3] |
| Porcine Model | Epinephrine-induced ventricular premature beats | Reduced by 51% | 0.3 mg/kg | [6] |
| Porcine Model | Epinephrine-induced ventricular tachycardia | Reduced by 56% | 0.3 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methodology described by Rajamani et al. (2016).[4]
Objective: To measure the effect of Eleclazine on late INa in isolated ventricular myocytes.
Materials:
-
Isolated rabbit ventricular myocytes
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External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
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Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Anemone toxin II (ATX-II) to enhance INaL
-
Eleclazine hydrochloride stock solution in DMSO
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Patch-clamp amplifier and data acquisition system
Workflow Diagram:
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from rabbit hearts using standard enzymatic digestion protocols.
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Recording Setup: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a myocyte with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
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Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
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Voltage-Clamp Protocol: Hold the cell at a holding potential of -120 mV. Apply depolarizing pulses to elicit sodium currents. A typical protocol to measure INaL involves a depolarizing step to -20 mV for 200 ms.
-
Baseline Recording: Record baseline INaL in the absence of any drugs.
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Drug Application: Perfuse the cell with the external solution containing a known concentration of ATX-II to enhance INaL. Once a stable enhanced current is achieved, co-perfuse with various concentrations of Eleclazine hydrochloride.
-
Data Analysis: Measure the peak and sustained components of the sodium current before and after drug application. Plot the concentration-response curve for the inhibition of INaL and fit with a Hill equation to determine the IC50 value.
In Vivo Porcine Model of Catecholamine-Induced Arrhythmias
This protocol is based on the methodology described by Bacic et al. (2017).[6]
Objective: To assess the efficacy of Eleclazine in suppressing catecholamine-induced ventricular arrhythmias in a large animal model.
Materials:
-
Yorkshire pigs
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Anesthetics (e.g., isoflurane)
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Epinephrine
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Eleclazine hydrochloride for intravenous administration
-
ECG recording system
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Intraventricular electrogram recording catheters
Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize Yorkshire pigs and maintain anesthesia throughout the experiment. Monitor vital signs continuously.
-
Instrumentation: Surgically place catheters for drug administration and for recording intraventricular electrograms.
-
Baseline Recordings: Record baseline ECG and intraventricular electrograms.
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Arrhythmia Induction: Administer a bolus of epinephrine (e.g., 2.0 µg/kg) to induce ventricular premature beats (VPBs) and ventricular tachycardia (VT).
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Drug Administration: After a washout period, administer Eleclazine hydrochloride (e.g., 0.3 mg/kg intravenously over 15 minutes) or a vehicle control.
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Re-challenge: Following the drug infusion, re-administer the same dose of epinephrine to assess the effect of Eleclazine on arrhythmia inducibility.
-
Data Analysis: Quantify the incidence and duration of VPBs and VT from the ECG and electrogram recordings before and after drug administration. Compare the arrhythmia burden between the Eleclazine-treated and control groups using appropriate statistical tests.
Clinical Development and Future Directions
Eleclazine hydrochloride has been evaluated in clinical trials for several cardiovascular indications, including LQT3 and HCM.[7][8] The LIBERTY-HCM trial, a study evaluating the effect of Eleclazine on exercise capacity in patients with symptomatic HCM, was terminated.[8][9][10] While the reasons for termination were not fully disclosed, it highlights the challenges of translating promising preclinical findings into clinical efficacy.
Despite the setbacks in these specific indications, the selective inhibition of INaL remains a compelling therapeutic strategy for a range of cardiac arrhythmias and conditions associated with calcium overload. Further research may explore the potential of Eleclazine in other patient populations or in combination with other antiarrhythmic agents. The detailed understanding of its mechanism of action and preclinical efficacy provides a strong foundation for future investigations into the therapeutic potential of this selective INaL inhibitor.
Conclusion
Eleclazine hydrochloride is a potent and selective inhibitor of the late cardiac sodium current with demonstrated antiarrhythmic effects in a variety of preclinical models. Its ability to normalize action potential duration and reduce cellular sodium and calcium overload without significantly affecting the peak sodium current underscores its therapeutic potential. While clinical development has faced challenges, the foundational science supporting the targeted inhibition of INaL remains robust. Further research is warranted to fully elucidate the clinical utility of Eleclazine and other selective INaL inhibitors in the management of cardiovascular diseases.
References
- 1. Modulation of the late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late sodium current and calcium homeostasis in arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and consequences of Na+,K+-pump regulation by insulin and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
